3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-20-17(14-10-8-13(2)9-11-14)19-16-7-5-4-6-15(16)18(20)21/h4-11,17,19H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOPYWQFBJOLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one typically involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization reactions. One common synthetic route includes the reaction of 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one with key analogs, highlighting substituent variations and their implications:
Biological Activity
3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including anti-leishmanial, anti-inflammatory, and anti-cancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
- Molecular Formula : C18H20N2O
- Molecular Weight : 280.37 g/mol
- CAS Number : 361186-69-8
Anti-Leishmanial Activity
Recent studies have highlighted the anti-leishmanial potential of this compound. The compound was tested against Leishmania amazonensis promastigotes, showing significant inhibitory activity.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 0.085 |
| Standard Drug (Miltefosine) | 0.046 |
The binding affinity of the compound to key proteins involved in leishmanial metabolism was assessed through molecular docking studies. The results indicated strong interactions with Pyridoxal Kinase and Trypanothione Reductase, essential for the survival of the parasite .
Anti-Cancer Activity
In vitro studies have also explored the cytotoxic effects of this quinazolinone derivative on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 5.0 |
| HCT116 (Colon Cancer) | 7.5 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Anti-inflammatory Effects
Another significant aspect of its biological activity is its anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Leishmaniasis : A study conducted on mice infected with Leishmania showed that administration of the compound significantly reduced parasitic load compared to untreated controls. Histological examinations revealed decreased inflammation and tissue damage in treated groups .
- Cancer Cell Line Evaluation : In a comparative study involving various quinazolinone derivatives, 3-propyl-2-p-tolyl exhibited superior cytotoxicity against MCF7 cells compared to other derivatives, suggesting a structure–activity relationship that favors its use in cancer therapy .
Q & A
Q. What are the standard synthetic routes for 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one, and how are intermediates purified?
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example:
- Step 1 : Reacting substituted aldehydes (e.g., p-tolualdehyde) with thioacetamide or urea derivatives under reflux conditions to form the quinazolinone core.
- Step 2 : Alkylation or propylation using reagents like 1-bromopropane in aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to introduce the 3-propyl group.
- Purification : Intermediate products are purified via recrystallization (e.g., ethanol or methanol) or column chromatography (silica gel, hexane/ethyl acetate eluent). Reaction progress is monitored using thin-layer chromatography (TLC) with iodine visualization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- ¹H/¹³C NMR : Confirm the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and propyl chain (δ 0.9–1.5 ppm for CH₃, δ 1.6–2.2 ppm for CH₂).
- HRMS : Validate molecular weight (e.g., C₁₉H₂₁N₂O, expected [M+H]⁺ = 293.1654).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N-H stretches (if present) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI for click chemistry modifications) or organocatalysts to enhance cyclization efficiency.
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (toluene) to balance reaction rate and side-product formation.
- Microwave Assistance : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining yields >85% .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-Response Analysis : Re-evaluate activity using standardized assays (e.g., IC₅₀ in cancer cell lines) with controlled compound purity (>95% by HPLC).
- Target Selectivity Profiling : Use kinase or receptor panels to identify off-target effects that may explain variability in reported activities.
- Structural Analog Comparison : Compare bioactivity of 3-propyl derivatives with methyl/ethyl analogs to isolate the role of the propyl group .
Q. What computational methods are recommended to predict the compound’s binding affinity for pharmacological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase, PDB ID: 1M17). Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the p-tolyl group.
- MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., Lys721 in EGFR) for mutagenesis validation .
Q. How can discrepancies in spectral data (e.g., NMR shifts) between synthetic batches be resolved?
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to confirm assignment of ambiguous peaks.
- Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C vs. 50°C.
- X-ray Crystallography : Obtain a crystal structure to unambiguously confirm regiochemistry and stereochemistry .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Propylation Step
Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Removal Method |
|---|---|---|
| Unreacted aldehyde | Incomplete cyclization | Column chromatography |
| Oligomers | Side reactions | Recrystallization (EtOH) |
| Solvent residues | Improper drying | Rotary evaporation + vacuum drying |
| Reference |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
